pirarubicin
Description
Properties
Molecular Formula |
C32H37NO12 |
|---|---|
Molecular Weight |
627.6 g/mol |
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C32H37NO12/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3/t14-,17-,19-,21?,22-,31+,32-/m0/s1 |
InChI Key |
KMSKQZKKOZQFFG-NCXNULAVSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6 |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6 |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6 |
Synonyms |
4'-O-tetrahydropyranyladriamycin 4'-O-tetrahydropyranyldoxorubicin 4'-O-tetrapyranyldoxorubicin pirarubicin pirarubicin hydrochloride Théprubicine thepirubicin Theprubicin therarubicin THP-ADM THP-adriamycin THP-DOX THP-doxorubicin |
Origin of Product |
United States |
Preparation Methods
Synthesis of SMA-THP Conjugates
The covalent conjugation of THP to SMA involves reacting the amino group of THP with maleic anhydride residues on SMA. Key steps include:
-
Reaction Setup : Mixing 200 mg SMA anhydride and 100 mg THP in 10 mL N,N-dimethylformamide (DMF) with 20 μL triethylamine.
-
Purification : Gel permeation chromatography (Bio-Beads SX-1) removes unreacted THP, followed by hydrolysis of residual anhydride groups with 0.1 M NaHCO₃ (pH 8.2).
-
Lyophilization : Dialysis and ultrafiltration (50-kDa membrane) yield the final conjugate.
Table 1: Physicochemical Properties of SMA-THP Conjugate
| Property | Value | Method |
|---|---|---|
| Hydrodynamic Diameter | 18.9 ± 10.0 nm | Dynamic Light Scattering |
| Zeta Potential | -32.38 mV | Electrophoretic Mobility |
| THP Loading Efficiency | 2.5–4.1 mol THP/mol SMA | Spectrophotometry |
Key Findings :
-
SMA-THP forms stable micelles (18.9 nm) with prolonged circulation time (>24 h).
-
π–π interactions between THP and styrene residues suppress fluorescence until micelle dissociation.
-
Tumor accumulation increases 3.2-fold compared to free THP in murine models.
Formulation as Hydrochloride Salt
Solubility and Stability Parameters
Pirarubicin hydrochloride (CAS: 95343-20-7) exhibits limited aqueous solubility (<0.1 mg/mL) but dissolves readily in DMSO (20.83 mg/mL). Critical storage conditions include:
Table 2: Formulation Protocols for In Vivo Studies
| Component | Concentration/Volume | Purpose |
|---|---|---|
| DMSO Master Liquid | 20.83 mg/mL | Solubilization |
| PEG300 | 30% (v/v) | Solvent Compatibility |
| Tween 80 | 5% (v/v) | Surfactant Stabilization |
Key Findings :
-
Intravenous administration (18 mg/kg) in rats induces acute cardiotoxicity, mitigated by dexrazoxane co-administration.
-
MTS assays confirm dose-dependent cytotoxicity (IC₅₀: 5 μg/mL in HeLa cells).
pH-Sensitive Human Serum Albumin (HSA) Conjugates
Synthesis of HSA-THP via Hydrazone Linkage
pH-responsive conjugates leverage acidic tumor microenvironments for targeted release:
Table 3: Release Kinetics of HSA-THP Conjugates
| Condition | THP Release (%) | Time (h) |
|---|---|---|
| pH 7.4 | 12.3 ± 2.1 | 24 |
| pH 5.0 | 78.9 ± 3.6 | 24 |
Key Findings :
-
Acidic pH (5.0) triggers 6.4-fold higher THP release than physiological conditions.
-
HSA-THP4 (4.12 THP/HSA) shows 2.7-fold greater cytotoxicity in MCF-7 cells vs. free THP.
Nucleic Acid Nanoparticle Loading
Physical and Covalent Loading Strategies
DNA/RNA nanoparticles enable precise drug delivery through base-pair intercalation or covalent bonds:
Table 4: Nanoparticle Specifications
| Parameter | RNA Nanoparticle | DNA Nanoparticle |
|---|---|---|
| Molecular Weight (Da) | 8802.66 (Chain a) | 8280.33 (Chain b) |
| THP Loading Capacity | 8–12 molecules per particle | 6–10 molecules per particle |
Key Findings :
-
Nucleic acid carriers improve tumor targeting by 40% compared to passive diffusion.
-
Covalent conjugates exhibit 2.3-fold higher serum stability than physical complexes.
Comparative Analysis of Preparation Methods
Table 5: Advantages and Limitations of Each Method
Chemical Reactions Analysis
pirarubicin undergoes various chemical reactions, including:
- this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, which may alter its chemical structure and biological activity.
Substitution: Substitution reactions involving therarubicin can occur, where specific functional groups are replaced by others, potentially modifying its pharmacological properties.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts that facilitate these transformations. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action and Pharmacodynamics
Pirarubicin exerts its therapeutic effects by intercalating into DNA, thereby inhibiting topoisomerase II and disrupting DNA replication. This mechanism is similar to that of doxorubicin but is noted for having a potentially lower incidence of cardiotoxicity, making it a preferable option in specific patient populations, particularly children .
Pharmacokinetics
The pharmacokinetics of this compound reveal a triphasic elimination profile with half-lives of approximately 0.12 hours (alpha), 1.44 hours (beta), and 33.9 hours (gamma) respectively. This indicates a rapid initial distribution followed by slower elimination phases .
Pediatric Oncology
This compound has been extensively studied in the treatment of various pediatric cancers, including neuroblastoma, hepatoblastoma, and rhabdomyosarcoma. Clinical trials have demonstrated its efficacy while aiming to reduce the risk of cardiotoxicity associated with conventional therapies .
- Case Study: Neuroblastoma Treatment
A recent case involved a 42-day-old infant diagnosed with stage MS neuroblastoma who underwent treatment with this compound combined with cyclophosphamide. Following this regimen, significant tumor regression was observed, leading to normal growth and development over a five-year follow-up period .
Adult Oncology
In adults, this compound has shown effectiveness against advanced or recurrent high-grade osteosarcoma. Studies indicate that it can overcome multidrug resistance in osteosarcoma cells, providing a viable treatment option for patients who have not responded to other therapies .
Combination Therapies
This compound is often used in combination with other chemotherapeutic agents to enhance efficacy while mitigating side effects.
Innovative Delivery Systems
Recent advancements in drug delivery systems have aimed to enhance the therapeutic index of this compound while reducing systemic toxicity. For instance, studies involving single-walled carbon nanotubes (SWNT) as carriers for this compound have demonstrated improved tumor targeting and reduced side effects in bladder cancer models .
Safety Profile and Side Effects
While this compound is associated with fewer cardiotoxic effects than doxorubicin, it can still lead to significant adverse effects such as myelosuppression and alopecia. Clinical studies report that grade III/IV myelosuppression occurs in a substantial percentage of patients receiving high doses .
Mechanism of Action
pirarubicin exerts its effects by intercalating into DNA, thereby inhibiting the enzyme topoisomerase II. This inhibition prevents the religation portion of the ligation-religation reaction, leading to DNA strand breaks and ultimately cell death . The compound also induces the production of granulocyte colony-stimulating factor, granulocyte-macrophage colony-stimulating factor, and macrophage colony-stimulating factor by activating the MAPK/NF-κB signaling pathway in bone marrow cells .
Comparison with Similar Compounds
Table 1: Key Differences Between this compound and Doxorubicin
| Parameter | This compound | Doxorubicin |
|---|---|---|
| Intracellular Uptake | 2.5-fold higher | Lower |
| IC50 (MG-63) | 0.12 μM | 0.28 μM |
| Cardiac Toxicity | 9.2% incidence | >20% incidence |
| Cure Rate (P388 Leukemia) | 33% | 4% |
This compound vs. Epirubicin
- Molecular Response : Both drugs upregulate miR-223-3p in cardiomyocytes dose-dependently, suggesting similar cardiotoxic pathways, though this compound’s clinical cardiac toxicity remains lower .
- Pharmacokinetics : Rabbit studies revealed this compound’s distinct metabolic profile, with slower plasma clearance compared to epirubicin after intra-arterial administration .
Table 2: this compound vs. Epirubicin in Bladder Cancer
| Parameter | This compound | Epirubicin |
|---|---|---|
| 1-Year Recurrence Rate | 15% | 18% |
| Lipophilicity | Higher | Moderate |
| Cardiac Toxicity | Lower incidence | Moderate incidence |
This compound vs. Mitomycin C (MMC)
- Efficacy : this compound reduced bladder cancer recurrence rates more effectively than MMC (OR = 0.41, 95% CI 0.27–0.61) in meta-analyses .
- In Vitro Potency : this compound exhibited lower IC50 values (0.05–0.1 μM) compared to MMC (0.2–0.5 μM) in bladder cancer cell lines after 15-minute exposure .
- Mechanism : Unlike MMC (a DNA alkylator), this compound intercalates DNA and inhibits topoisomerase II, providing a broader antitumor spectrum .
Table 3: Comparison with Mitomycin C
| Parameter | This compound | Mitomycin C |
|---|---|---|
| IC50 (T24 cells) | 0.07 μM | 0.35 μM |
| Recurrence Risk (OR) | 0.41 | 1.0 (Reference) |
| Mechanism | DNA intercalation | DNA crosslinking |
This compound vs. Pegylated Liposomal Doxorubicin (PLD)
- Efficacy : PLD demonstrated comparable efficacy to this compound in neoadjuvant chemotherapy (NAC) for breast cancer but with fewer side effects (e.g., myelosuppression) .
- Targeted Delivery : PLD leverages enhanced permeability and retention (EPR) effects, while this compound’s rapid cellular uptake negates the need for liposomal encapsulation .
Pharmacological Classification and Mechanisms
This compound clusters with daunorubicin and idarubicin in principal component analysis (PCA) due to shared mechanisms: DNA intercalation, topoisomerase II inhibition, and use in hematopoietic cancers . Its tetrahydropyranyl group enhances lipid solubility, improving tumor penetration and reducing systemic absorption compared to other anthracyclines .
Q & A
Q. What is the primary mechanism of action of pirarubicin in inhibiting tumor growth, and how does it differ from other anthracyclines?
this compound intercalates into DNA, disrupts topoisomerase II activity, and generates reactive oxygen species (ROS), leading to DNA damage and apoptosis. Unlike doxorubicin, this compound exhibits faster cellular uptake and higher intracellular retention, enhancing its cytotoxic effects . Methodologically, its mechanism can be validated via fluorescence-based DNA-binding assays (e.g., ethidium bromide displacement) and ROS quantification using probes like DCFH-DA. Comparative studies with other anthracyclines should include pharmacokinetic profiling and cytotoxicity assays (e.g., IC50 determination in cancer cell lines).
Q. How does this compound’s Log P value influence its bioavailability and therapeutic efficacy?
this compound’s Log P (partition coefficient) reflects its moderate hydrophobicity, balancing membrane permeability and solubility. Deviations in Log P (e.g., via structural modifications) can reduce DNA-binding efficiency or increase toxicity. Researchers should calculate Log P using computational tools (e.g., ChemAxon) and validate it experimentally via shake-flask or HPLC methods. Bioavailability studies in animal models (e.g., SD rats) can correlate Log P with tumor inhibition rates and plasma concentration-time profiles .
Q. What are the standard methodologies for evaluating this compound’s efficacy in preclinical bladder cancer models?
Orthotopic bladder cancer models (e.g., SD rats with induced tumors) are used to assess sustained-release formulations. Key endpoints include tumor volume reduction (measured via ultrasound or histopathology), survival analysis (Kaplan-Meier curves), and drug concentration monitoring in urine/blood via LC-MS/MS. Control groups should compare this compound with mitomycin C or epirubicin to establish relative efficacy .
Advanced Research Questions
Q. How can researchers optimize liposomal formulations of this compound to enhance hepatic accumulation while minimizing systemic toxicity?
Liposomal encapsulation improves this compound’s stability and liver-targeted delivery. Methodologies include:
- Formulation Design : Use phosphatidylcholine-cholesterol liposomes with surface modifications (e.g., PEGylation) to prolong circulation time.
- Pharmacokinetic Studies : Track liposomal this compound in plasma and tissues using radiolabeling (e.g., ³H-pirarubicin) or fluorescent tags.
- Toxicity Profiling : Compare hepatotoxicity markers (ALT/AST levels) and cardiac toxicity (troponin assays) between liposomal and free drug formulations .
Q. What experimental designs are effective for studying this compound resistance mediated by the AKT-p21 pathway in hepatocellular carcinoma (HCC)?
- In Vitro Models : Treat HCC cell lines (e.g., Huh7, MHCC-97H) with this compound ± RIPK1 inhibitors (e.g., necrostatin-1). Assess IC50 shifts via MTT assays and validate AKT/p21 modulation using Western blotting and qPCR.
- In Vivo Models : Use xenograft mice to compare tumor growth inhibition with this compound alone vs. combination therapy. Measure p-AKT(Ser473) and nuclear p21 via immunohistochemistry.
- Data Analysis : Apply dose-response curves and synergy calculations (e.g., Chou-Talalay method) to quantify RIPK1 inhibition’s potentiating effects .
Q. How can conflicting data on this compound’s comparative efficacy in bladder cancer be resolved through meta-analysis?
- Inclusion Criteria : Select randomized controlled trials (RCTs) comparing this compound with mitomycin C, epirubicin, or thiotepa. Exclude studies with non-standard instillation protocols.
- Statistical Methods : Use random-effects models to calculate pooled odds ratios (ORs) for recurrence rates. Conduct subgroup analyses based on retention time (e.g., 15 min vs. 1 hr) and tumor risk stratification.
- Sensitivity Analysis : Assess heterogeneity via I² statistics and publication bias via funnel plots .
Q. What advanced analytical techniques are suitable for studying this compound-DNA interactions in complex biological matrices?
- Excitation-Emission Matrix (EEM) Fluorescence : Coupled with second-order calibration (e.g., PARAFAC), this method quantifies this compound-DNA binding in urine or plasma without matrix interference.
- Surface-Enhanced Raman Spectroscopy (SERS) : Detects structural changes in DNA upon this compound intercalation.
- Molecular Dynamics Simulations : Predict binding affinities and interaction sites using software like GROMACS .
Methodological Considerations
- Data Contradictions : Address discrepancies in this compound’s cross-resistance profile by standardizing cell lines (e.g., MDR1-overexpressing models) and validating findings across multiple assays (e.g., P-glycoprotein inhibition studies) .
- Translational Relevance : When designing sustained-release implants (e.g., polyanhydride matrices), ensure in vitro release kinetics (e.g., 80% over 80 days) align with in vivo tumor suppression data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
